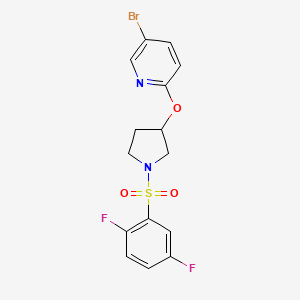

5-Bromo-2-((1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

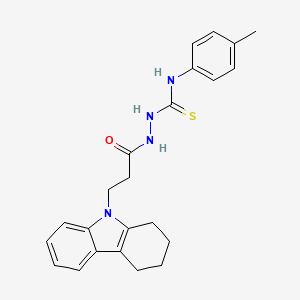

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring attached to a pyrrolidine ring via an oxygen atom. The pyridine ring carries a bromine atom, and the pyrrolidine ring carries a sulfonyl group attached to a difluorophenyl ring.Aplicaciones Científicas De Investigación

Enantioselective Bromoaminocyclization

A study demonstrated the use of amino-thiocarbamate catalysts in the enantioselective bromoaminocyclization of unsaturated sulfonamides, leading to the preparation of enantioenriched pyrrolidines with high yield and enantiomeric excess. This process could be further extended to obtain corresponding lactams through oxidation, showcasing a method for synthesizing complex heterocyclic structures efficiently (Ling Zhou, Jie Chen, C. Tan, Y. Yeung, 2011).

Antimicrobial and Antioxidant Candidates

Another research focused on the synthesis and characterization of sulfonamide derivatives linked to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. These compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as moderate to good antioxidant properties. This suggests their potential as novel antimicrobial and antioxidant agents (Hiren H. Variya, V. Panchal, G. Patel, 2019).

Spectroscopic and Optical Studies

Spectroscopic and optical studies on 5-Bromo-2-(trifluoromethyl)pyridine provided insights into its structural and electronic properties. The study involved density functional theory (DFT) calculations, revealing its non-linear optical (NLO) properties and interaction energies, suggesting applications in material science and photonics (H. Vural, M. Kara, 2017).

Antibacterial Activity of Pyrrolidin-3-cyanopyridine Derivatives

The synthesis and evaluation of novel 4-pyrrolidin-3-cyanopyridine derivatives for their antibacterial activity highlighted the potential of these compounds as antimicrobial agents. The study demonstrated significant activity against a range of aerobic and anaerobic bacteria, indicating their therapeutic potential (A. Bogdanowicz, H. Foks, K. Gobis, A. Kędzia, E. Kwapisz, A. Olczak, M. Główka, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-2-[1-(2,5-difluorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrF2N2O3S/c16-10-1-4-15(19-8-10)23-12-5-6-20(9-12)24(21,22)14-7-11(17)2-3-13(14)18/h1-4,7-8,12H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTMHCHUNCPBRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=C2)Br)S(=O)(=O)C3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrF2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Tert-butyl-3-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2726132.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2726136.png)

![2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2726142.png)

![(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2726147.png)

![(6-fluoro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2726148.png)

![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2726150.png)

![[(2,6-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2726152.png)